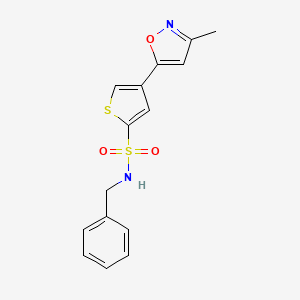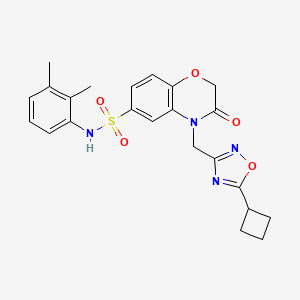
N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide is a heterocyclic compound that contains a thiophene ring substituted with a sulfonamide group, a benzyl group, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Functionalization: The thiophene ring is functionalized with a sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
作用机制
The mechanism of action of N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
相似化合物的比较
Similar Compounds
Oxazole Derivatives: Compounds such as 4-(2-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide share structural similarities and exhibit similar biological activities.
Thiophene Sulfonamides: Other thiophene sulfonamides with different substituents on the thiophene ring also show comparable reactivity and applications.
Uniqueness
N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
属性
分子式 |
C15H14N2O3S2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-benzyl-4-(3-methyl-1,2-oxazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-11-7-14(20-17-11)13-8-15(21-10-13)22(18,19)16-9-12-5-3-2-4-6-12/h2-8,10,16H,9H2,1H3 |
InChI 键 |
SZHMZDXQCNWQGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=CSC(=C2)S(=O)(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B11206835.png)
![N-(3-chloro-2-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11206842.png)
![3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11206845.png)
![N-cyclopentyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11206863.png)
![N-[3-(morpholin-4-yl)propyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11206870.png)

![7-(4-Chlorophenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11206878.png)
![N-(3-chloro-4-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206886.png)
![N-(2,4-difluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206891.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206894.png)
![ethyl 2-[(2,5-dimethoxybenzyl)amino]-3-[(2,5-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11206901.png)
![7-Ethoxy-2-(pyridin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11206902.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B11206910.png)
![2-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11206913.png)
